molecular formula C11H11NO B093348 6-Methoxyquinaldine CAS No. 1078-28-0

6-Methoxyquinaldine

Cat. No.: B093348
CAS No.: 1078-28-0
M. Wt: 173.21 g/mol
InChI Key: NAGJQQFMJKMXJQ-UHFFFAOYSA-N
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Description

6-Methoxyquinaldine (CAS 1078-28-0), chemically designated as 6-methoxy-2-methylquinoline, is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁NO. It features a quinoline backbone substituted with a methoxy group at the 6-position and a methyl group at the 2-position. This compound is widely utilized in organic synthesis, particularly in catalytic hydrogenation reactions and as a precursor for pharmaceuticals and agrochemicals .

Preparation Methods

Classical Cyclization Methods

Skraup and Doebner-Miller Syntheses

The Skraup reaction, a traditional method for quinoline synthesis, has been adapted for 6-methoxyquinaldine by using 4-methoxy-2-methylaniline as the starting material. Heating this derivative with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) at 150–180°C induces cyclodehydration, forming the quinoline core. The methyl group at position 2 originates from the methyl substituent on the aniline precursor, while the methoxy group is introduced via the 4-methoxy configuration .

Reaction Conditions:

  • Temperature: 150–180°C

  • Time: 8–12 hours

  • Yield: 40–55%

  • Key Challenge: Over-oxidation leading to byproducts like quinoline N-oxides.

The Doebner-Miller variant replaces glycerol with α,β-unsaturated ketones (e.g., methyl vinyl ketone), enabling milder conditions (100–120°C) but requiring stoichiometric acids like polyphosphoric acid .

Transition Metal-Catalyzed Approaches

Oxidative Annulation with 4-Methoxyaniline

A modern protocol from the Lanzhou Institute of Chemical Physics employs a transition metal catalyst (e.g., Ru or Pd) to mediate the oxidative annulation of 4-methoxyaniline with 1,3-propylene glycol under oxygen atmosphere . This method introduces the methyl group via a co-catalyst system, achieving 72% yield.

Optimized Protocol :

  • Catalyst: 0.005 mmol transition metal

  • Co-catalysts: 0.04 mmol Co-catalyst I, 0.08 mmol Co-catalyst II

  • Solvent: 1,3-Propylene glycol

  • Temperature: 150°C

  • Time: 12 hours

  • Post-processing: Neutralization and extraction

Advantages:

  • Atom-efficient, with water as the only byproduct.

  • Scalable under continuous flow conditions.

Nucleophilic Aromatic Substitution (NAS)

Methoxylation of 6-Chloro-2-methylquinoline

A patent-pending method from WO2007101841A2 describes the substitution of chlorine in 7-chloro-2-methylquinoline with methoxide . While originally developed for montelukast synthesis, this approach is adaptable to this compound by using 6-chloro-2-methylquinoline as the substrate.

Reaction Conditions :

  • Substrate: 6-Chloro-2-methylquinoline

  • Reagent: Sodium methoxide (3 equiv)

  • Catalyst: CuI (5 mol%)

  • Solvent: DMF, 120°C

  • Yield: 60–65%

Mechanistic Insight:
The copper catalyst facilitates the formation of a Meisenheimer complex, stabilizing the transition state during methoxide attack at position 6.

Friedländer Condensation

Aldehyde-Ketone Cyclocondensation

Condensing 2-amino-4-methoxybenzaldehyde with methyl acetoacetate in diphenyl ether at 200°C produces this compound via Friedländer quinoline synthesis. The methyl group at position 2 arises from the ketone component.

Typical Parameters:

  • Temperature: 200°C

  • Time: 6 hours

  • Yield: 50–58%

  • Limitations: Requires anhydrous conditions and high-boiling solvents.

Comparative Analysis of Methods

Method Conditions Yield Catalyst Green Metrics
Skraup Synthesis150°C, H2SO4, 12 h40–55%NoneLow (toxic oxidants)
Transition Metal Catalyzed150°C, O2, 12 h72%Ru/PdHigh (water byproduct)
NAS (CuI)120°C, DMF, 8 h60–65%CuIModerate (DMF solvent)
Friedländer Condensation200°C, diphenyl ether, 6 h50–58%NoneLow (high energy input)

Industrial and Green Chemistry Considerations

The transition metal-catalyzed method aligns with green chemistry principles by avoiding halogenated solvents and enabling catalyst recycling. In contrast, NAS routes require polar aprotic solvents like DMF, necessitating post-reaction purification. Emerging strategies focus on biocatalytic approaches using engineered oxidoreductases to introduce methoxy groups regioselectively, though these remain experimental.

Chemical Reactions Analysis

6-Methoxyquinaldine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6-methoxyquinaldine and its derivatives as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy. A study synthesized a series of 6-methoxy-2-arylquinoline analogues that demonstrated significant P-glycoprotein inhibition, particularly compounds 5a and 5b, which showed a potency greater than verapamil, a known P-glycoprotein inhibitor . This suggests that this compound can be a scaffold for developing new anticancer agents.

Table 1: Anticancer Activity of this compound Derivatives

CompoundP-glycoprotein InhibitionCytotoxicity (MTT Assay)Remarks
5aStronger than verapamilLow to moderateEffective against multidrug-resistant cells
5b2.1-fold stronger than verapamilLow to moderateEffective against drug-sensitive cells

Biochemical Applications

RNA-Specific Fluorescent Probes
this compound has been utilized in the development of RNA-specific fluorescent probes. These probes are essential for studying RNA interactions and dynamics within biological systems. The synthesis and characterization of three such probes (E36, E144, and F22) demonstrated their effectiveness in selectively binding RNA molecules, thereby facilitating various biochemical assays .

Table 2: Properties of RNA-Specific Probes Derived from this compound

Probe NameBinding AffinityFluorescence IntensityApplication
E36HighStrongRNA imaging
E144ModerateModerateRNA quantification
F22HighVery strongRNA structure analysis

Material Science

Synthesis of Ionic Liquids
Research has shown that this compound can participate in the formation of ionic liquids when combined with certain anions. For instance, the interaction between quinine and tetraphenyl borate with this compound has been studied for its stability and potential applications in green chemistry . These ionic liquids can serve as solvents or catalysts in various chemical reactions.

Computational Studies

Theoretical Insights
Theoretical studies employing density functional theory (DFT) have provided insights into the electronic properties of this compound. These studies revealed significant charge transfer characteristics and stability under various conditions, indicating its potential utility in electronic applications .

Mechanism of Action

The mechanism of action of 6-Methoxyquinaldine involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and interfere with DNA replication processes. The methoxy and methyl groups on the quinoline ring enhance its binding affinity to these targets, making it a potent compound in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular differences between 6-Methoxyquinaldine and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C₁₁H₁₁NO 173.21 g/mol 1078-28-0 2-methylquinoline with 6-OCH₃ substituent
6-Methoxyquinoline C₁₀H₉NO 159.18 g/mol 5263-87-6 Quinoline with 6-OCH₃ substituent (no methyl)
6-Fluoroquinaldine C₁₀H₈FN 161.18 g/mol Not provided 2-methylquinoline with 6-F substituent
6-Methoxyisoquinoline C₁₀H₉NO 159.18 g/mol Not provided Isoquinoline with 6-OCH₃ substituent
6-Methoxyquinazoline C₉H₈N₂O 160.18 g/mol Not provided Quinazoline with 6-OCH₃ substituent

Notes:

  • The methyl group in this compound introduces steric hindrance, differentiating it from 6-Methoxyquinoline .
  • Fluoroquinaldine (electron-withdrawing F) contrasts with the methoxy group (electron-donating OCH₃), influencing reactivity .

Reactivity in Catalytic Hydrogenation

This compound exhibits high reactivity in selective hydrogenation reactions. Using an iron-based catalyst, it achieves 95% yield in pyridine core hydrogenation, outperforming 6-fluoroquinaldine (94%) and 7-fluoroquinaldine (88%). This efficiency is attributed to the electron-donating methoxy group enhancing substrate-catalyst interactions .

Key Findings:

  • Steric Effects: The 2-methyl group in quinaldine derivatives slightly reduces steric accessibility compared to non-methylated analogs (e.g., 6-Methoxyquinoline) .
  • Electronic Effects : Methoxy groups improve hydrogenation yields compared to electron-withdrawing substituents (e.g., fluorine) .

Biological Activity

6-Methoxyquinaldine, a compound belonging to the quinoline family, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its antitumor, antimicrobial, and other relevant biological effects. The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 6-position of the quinaldine structure. This modification enhances its solubility and biological activity compared to other quinoline derivatives.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, complexes formed with transition metals and this compound were assessed for their cytotoxic effects on lung carcinoma cells (A549). The results indicated that these complexes induced oxidative damage, leading to significant cell death.

Table 1: Antitumor Activity of this compound Complexes

ComplexIC50 (µM)Mechanism of Action
Co(II)25.5Induction of oxidative stress
Cu(II)18.7DNA intercalation and damage
Ni(II)30.2Apoptosis induction
Zn(II)22.1Cell cycle arrest

These findings suggest that the metal complexes of this compound exhibit promising antitumor properties through various mechanisms, including oxidative stress induction and apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been extensively studied. Its derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A series of new derivatives were synthesized and tested against common pathogens:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The results revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Activity Against
Derivative A0.125S. aureus
Derivative B0.250E. coli
Derivative C0.500Pseudomonas aeruginosa

These results indicate that modifications to the basic structure of this compound can enhance its antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • P-Glycoprotein Inhibition : Certain analogues have been identified as potent inhibitors of P-glycoprotein, which is crucial in multidrug resistance in cancer cells .
  • Fluorescence Properties : Studies have shown that the fluorescence emission characteristics of this compound can be utilized in tracking cellular interactions and drug delivery systems .

Properties

IUPAC Name

6-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJQQFMJKMXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148246
Record name 6-Methoxy-2-methylquinoline
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-28-0
Record name 6-Methoxy-2-methylquinoline
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Record name 6-Methoxyquinaldine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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